大蒜素

概述

描述

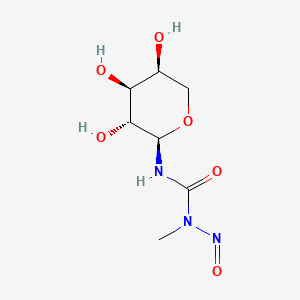

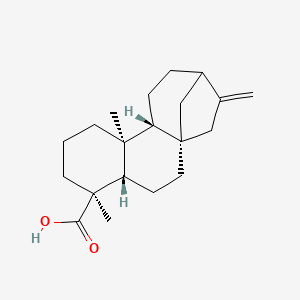

大蒜素是一种有机硫化合物,来源于大蒜(Allium sativum)。它是新鲜蒜泥特有的香气的来源。当蒜酶将蒜氨酸转化为大蒜素时,大蒜素在组织损伤时形成。 这种化合物以其生物活性而闻名,包括抗菌、抗氧化和抗癌特性 .

科学研究应用

作用机制

大蒜素通过多种机制发挥其作用:

抗菌作用: 大蒜素靶向微生物中含有巯基的蛋白质和酶,破坏其功能并导致细胞死亡.

抗氧化作用: 大蒜素与活性氧物种反应,减少细胞中的氧化应激.

类似化合物:

二烯丙基二硫化物: 另一种存在于大蒜中的含硫化合物,以其抗菌和抗癌特性而闻名.

二烯丙基三硫化物: 与二烯丙基二硫化物相似,但含有一个额外的硫原子,表现出更强的生物活性.

大蒜素的独特性: 大蒜素因其在组织损伤后迅速形成以及其广泛的生物活性而独一无二。 与其他硫化合物不同,大蒜素具有高度反应性,可以快速与各种细胞靶标相互作用,使其成为一种有效的生物活性化合物 .

生化分析

Biochemical Properties

Allicin is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins, which is thought to be essential for its biological activity . It can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

Allicin is physiologically active in microbial, plant, and mammalian cells . In mammalian cell lines, including cancer cells, allicin induces cell-death and inhibits cell proliferation . It also has a variety of health-promoting properties, for example, cholesterol- and blood pressure-lowering effects that are advantageous for the cardiovascular system .

Molecular Mechanism

Allicin exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive thiol-trapping sulfur compound that S-thioallylates accessible cysteine residues in proteins and low molecular weight thiols .

Temporal Effects in Laboratory Settings

The effects of allicin can change over time in laboratory settings . It has been shown to have cardioprotective effects on cardiovascular disease through various pathways, including anti-apoptosis, antioxidant stress reduction, and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of allicin vary with different dosages in animal models . It has been shown to inhibit the high glucose-induced activation of caspase-3 and nuclear translocation of NF-κB, which appeared to suppress elevated glucose-induced cardiomyocyte apoptosis .

Metabolic Pathways

Allicin influences several key metabolic pathways, including lipid metabolism (steroid hormone synthesis, unsaturated fatty acid synthesis, and PPAR signaling pathways) and antioxidant pathways (chemical carcinogenesis-reactive oxygen species pathway and glutathione metabolism pathways) .

Transport and Distribution

Allicin is a fat-soluble volatile component and is eliminated from the body by the respiratory tract . It is distributed in the liver, kidney, lung, and other organs .

Subcellular Localization

In intact plants, allicin is stored in the cytosol of storage mesophyll cells . During tissue damage, the vacuolar enzyme alliinase contacts and hydrolyzes allicin to produce the corresponding sulfenic acids .

准备方法

合成路线和反应条件: 大蒜素可以通过二烯丙基二硫化物的氧化来合成,使用过氧化氢或间氯过氧苯甲酸等氧化剂。 反应通常在酸性介质中进行,产物通过色谱技术进行纯化 .

工业生产方法: 大蒜素的工业生产涉及从大蒜中提取。将新鲜大蒜压碎以激活蒜酶,将蒜氨酸转化为大蒜素。 然后使用有机溶剂提取大蒜素,并通过高效液相色谱 (HPLC) 或薄层色谱 (TLC) 等方法进行纯化 .

反应类型:

常见试剂和条件:

氧化剂: 过氧化氢,间氯过氧苯甲酸。

还原剂: 硼氢化钠,二硫苏糖醇。

反应条件: 酸性或中性 pH,室温

主要产物:

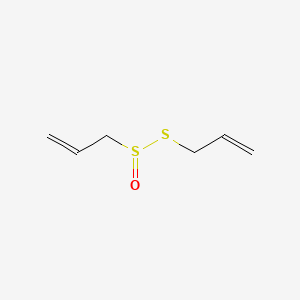

氧化产物: 二烯丙基二硫化物,二烯丙基三硫化物。

还原产物: 烯丙基硫醇,混合二硫化物

相似化合物的比较

Diallyl Disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial and anticancer properties.

Diallyl Trisulfide: Similar to diallyl disulfide but with an additional sulfur atom, exhibiting stronger biological activities.

Uniqueness of Allicin: Allicin is unique due to its rapid formation upon tissue damage and its broad spectrum of biological activities. Unlike other sulfur compounds, allicin is highly reactive and can quickly interact with various cellular targets, making it a potent bioactive compound .

属性

IUPAC Name |

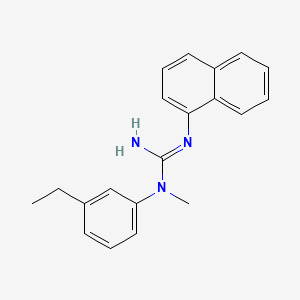

3-prop-2-enylsulfinylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLKFOPOAOFWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043707 | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24 mg/mL at 10 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-86-6 | |

| Record name | Allicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-allyl acrylo-1-sulphinothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does allicin exert its biological effects?

A1: Allicin (diallylthiosulfinate) is a reactive sulfur species (RSS) containing a thiosulfinate functional group. This group enables allicin to react with thiol groups (-SH) found in molecules like glutathione and proteins. This redox reaction is believed to be the key mechanism behind allicin's diverse biological activities. [, ]

Q2: What is the role of glutathione in allicin's activity?

A2: Allicin's antimicrobial effect is significantly influenced by glutathione (GSH). Studies have shown that allicin's inhibitory effect against bacteria decreases in the presence of GSH. This suggests that allicin disrupts the bacterial oxidative balance by interacting with GSH and other thiol-containing molecules. [, , ]

Q3: What are the downstream effects of allicin interacting with its targets?

A3: Allicin's interaction with thiol groups can trigger various downstream effects, including:

- Induction of apoptosis: Allicin has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, cervical carcinoma, and esophageal squamous cell carcinoma. This effect is mediated through multiple pathways, including cell cycle arrest, promotion of autophagy, and regulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. [, , , , ]

- Inhibition of microbial growth: Allicin exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. This is attributed to its interaction with essential thiol groups in microbial enzymes and proteins, disrupting vital cellular processes. [, , , , ]

- Anti-inflammatory effects: Allicin has demonstrated anti-inflammatory properties in various models, including trinitrobenzenesulfonic acid-induced colitis and reticuloendotheliosis virus infection in chickens. These effects are linked to the suppression of inflammatory signaling pathways like NF-κB and MAPK, as well as the modulation of cytokine production. [, , ]

Q4: What is the molecular formula and weight of allicin?

A4: Allicin has the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol.

Q5: What are the challenges associated with allicin stability?

A6: Allicin is a highly reactive and unstable molecule, particularly in the presence of water, oxygen, and heat. This instability poses significant challenges for its storage, formulation, and delivery. [, , ]

Q6: What are some strategies to improve allicin stability and bioavailability?

A6: Various approaches are being explored to enhance allicin stability and delivery, including:

- Encapsulation techniques: Encapsulating allicin within nanoparticles, liposomes, or cyclodextrin complexes can protect it from degradation and improve its stability, solubility, and controlled release. [, ]

- Chemical modifications: Synthesizing allicin derivatives with improved stability while retaining biological activity is an active research area. For example, prosultiamine, a more stable analog of allithiamine (synthesized from allicin and thiamine), has shown promising results in preclinical studies for treating HTLV-I-associated myelopathy/tropical spastic paraparesis. [, ]

- Optimization of extraction methods: Using appropriate extraction methods and solvents can minimize allicin degradation and maximize its yield from garlic. [, ]

Q7: What is the safety profile of allicin?

A8: While allicin is generally considered safe for consumption in culinary amounts, high doses may pose toxicity concerns. More research is needed to establish safe and effective dosages for therapeutic applications. [, ]

Q8: What in vitro models have been used to study allicin's effects?

A8: Numerous in vitro studies have investigated allicin's effects using various cell lines, including:

- Cancer cell lines: Human glioblastoma, cervical carcinoma, esophageal squamous cell carcinoma, bladder cancer, retinoblastoma, and melanoma cells have been used to assess allicin's antiproliferative and apoptosis-inducing effects. [, , , , , ]

- Microbial cultures: Various bacterial and fungal strains, including drug-resistant ones, have been used to evaluate allicin's antimicrobial activity. [, , , , ]

- Primary cells: Human fibroblasts and rat pheochromocytoma cells (PC12) have been employed to study allicin's effects on cell proliferation, oxidative stress, and apoptosis. [, ]

Q9: What in vivo models have been used to study allicin's effects?

A9: Animal models, particularly rodents, have been used to investigate allicin's therapeutic potential in various conditions:

- Atherosclerosis: Studies in apolipoprotein E-deficient and LDL receptor knockout mice have demonstrated allicin's ability to reduce atherosclerotic plaque formation and improve lipid profiles. [, ]

- Cancer: Allicin has shown antitumor effects in mice inoculated with melanoma and fibrosarcoma cells. []

- Infectious diseases: Allicin has demonstrated efficacy in murine models of disseminated aspergillosis and toxoplasmosis. [, ]

- Liver injury: Allicin has exhibited hepatoprotective effects in mice with carbon tetrachloride-induced acute liver injury. []

- Pulmonary arterial hypertension: Studies in rats with monocrotaline-induced pulmonary arterial hypertension have shown allicin's ability to attenuate vascular remodeling, improve endothelial function, and reduce oxidative stress. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

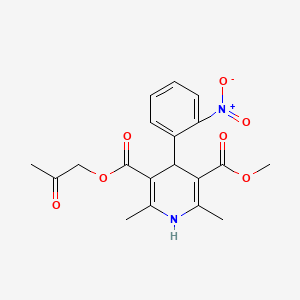

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)